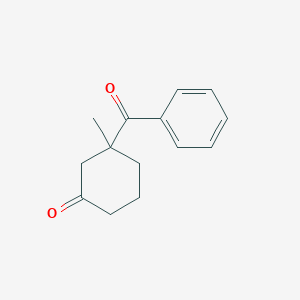![molecular formula C102H126 B14323449 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) CAS No. 110846-74-7](/img/structure/B14323449.png)
1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected by ethyne (acetylene) linkages and substituted with octyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) typically involves the following steps:
Formation of Hexaethynylbenzene: This intermediate is synthesized through the Sonogashira coupling reaction, where benzene is reacted with ethynyl groups in the presence of a palladium catalyst.
Substitution with Octyl Groups: The hexaethynylbenzene is then subjected to a Friedel-Crafts alkylation reaction to introduce octyl groups at specific positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne linkages can be oxidized to form diketones.
Reduction: The compound can be reduced to form hexahydro derivatives.
Substitution: The octyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of hexahydro derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Nanotechnology: Employed in the fabrication of nanostructures and molecular electronics.
Chemistry: Studied for its unique electronic properties and potential as a building block for complex molecular architectures.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe for studying biological interactions.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions due to the presence of multiple benzene rings and octyl groups. These interactions can influence the compound’s electronic properties and its ability to form stable complexes with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexaethynylbenzene: Lacks the octyl substitutions but shares the ethyne-linked benzene structure.
Octylbenzene: Contains octyl groups but lacks the complex ethyne-linked benzene structure.
Hexakis(phenylethynyl)benzene: Similar structure but with phenyl groups instead of octyl groups.
Eigenschaften
CAS-Nummer |
110846-74-7 |
|---|---|
Molekularformel |
C102H126 |
Molekulargewicht |
1352.1 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis[2-(4-octylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C102H126/c1-7-13-19-25-31-37-43-85-49-61-91(62-50-85)73-79-97-98(80-74-92-63-51-86(52-64-92)44-38-32-26-20-14-8-2)100(82-76-94-67-55-88(56-68-94)46-40-34-28-22-16-10-4)102(84-78-96-71-59-90(60-72-96)48-42-36-30-24-18-12-6)101(83-77-95-69-57-89(58-70-95)47-41-35-29-23-17-11-5)99(97)81-75-93-65-53-87(54-66-93)45-39-33-27-21-15-9-3/h49-72H,7-48H2,1-6H3 |
InChI-Schlüssel |
LGYRKLOJLQCWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCCCCC)C#CC4=CC=C(C=C4)CCCCCCCC)C#CC5=CC=C(C=C5)CCCCCCCC)C#CC6=CC=C(C=C6)CCCCCCCC)C#CC7=CC=C(C=C7)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
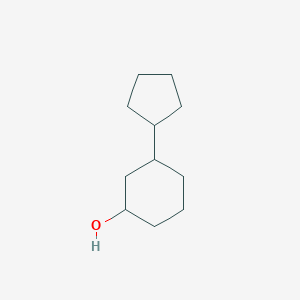

![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)
![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
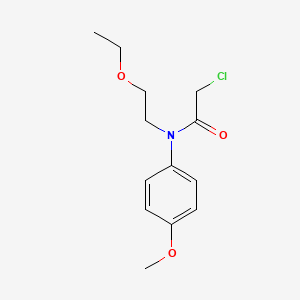
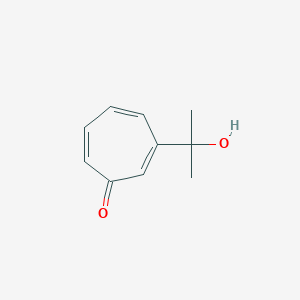
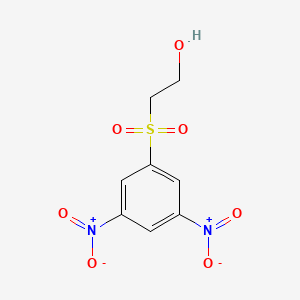
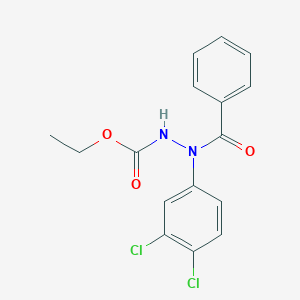
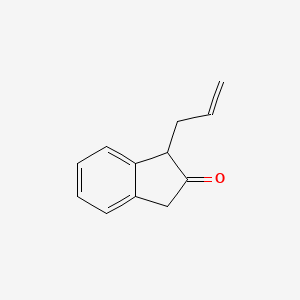

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
